1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol” is a chemical compound with the formula C7H11N5O3 . It is used extensively in scientific research due to its unique properties, making it a valuable tool for studying various biological processes and developing innovative applications.
Synthesis Analysis
The synthesis of similar compounds, such as 2-aminopyrimidine derivatives, has been reported. The process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Scientific Research Applications
Synthesis and Chemical Reactivity
Researchers have explored the synthesis and chemical reactivity of nitropyrimidines due to their potential applications in medicinal chemistry and as intermediates for the preparation of various biologically active compounds. For instance, Lopez et al. (2009) demonstrated the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine as an intermediate for the preparation of nitropyrimidines aimed at inactivating DNA repairing proteins, showcasing the compound's significance in medicinal chemistry research (Lopez et al., 2009).
Structural Analysis and Molecular Interactions
The study of symmetrically disubstituted 2-aminopyrimidines, including those with nitroso substituents, has provided insight into the interplay of molecular, molecular-electronic, and supramolecular structures. These compounds exhibit polarized molecular-electronic structures, leading to extensive charge-assisted hydrogen bonding. The understanding of these interactions is crucial for designing molecules with specific properties for various applications (Quesada et al., 2004).
Applications in Molecular Capsules and Supramolecular Chemistry
The self-assembly of molecules into capsules via hydrogen bonding presents a fascinating area of research. Kobayashi et al. (2000) described the assembly of a molecular capsule through 16 hydrogen bonds between two molecules of cavitand tetracarboxylic acid and four molecules of 2-aminopyrimidine. This study highlights the potential of nitropyrimidines and related compounds in constructing molecular capsules for encapsulating small molecules, which could have implications in drug delivery systems and nanotechnology (Kobayashi et al., 2000).
Potential Antimicrobial Activity
The synthesis of novel compounds from derivatives of nitropyrimidines and their evaluation for antimicrobial activity represent another significant application. El-Kalyoubi et al. (2015) synthesized several fused imidazolopyrimidines with potential antimicrobial properties, demonstrating the versatility of nitropyrimidine derivatives in developing new antimicrobial agents (El-Kalyoubi et al., 2015).
properties
IUPAC Name |
1-[(6-amino-5-nitropyrimidin-4-yl)amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-4(13)2-9-7-5(12(14)15)6(8)10-3-11-7/h3-4,13H,2H2,1H3,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEOJQONUJJSCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=NC(=C1[N+](=O)[O-])N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.